![molecular formula C17H14O5 B3333740 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 13198-99-7](/img/structure/B3333740.png)
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Overview
Description
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as HMC or Hesperetin-7-methyl ether, is a flavonoid compound found in citrus fruits and other plants. It has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one induces apoptosis by activating caspases and inhibiting the PI3K/Akt and NF-κB signaling pathways. In inflammation, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one inhibits the production of pro-inflammatory cytokines and enzymes by suppressing the NF-κB and MAPK signaling pathways. In neurodegenerative disorders, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one protects neurons from oxidative stress by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In inflammation, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one reduces the production of pro-inflammatory cytokines and enzymes, and inhibits the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one protects neurons from oxidative stress, reduces inflammation, and improves cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments include its low toxicity, high solubility, and ability to modulate various signaling pathways. However, the limitations of using 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments include its low bioavailability and potential for off-target effects.
Future Directions
There are several future directions for 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one research. In cancer research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to modulate the gut microbiome and immune system. In neurodegenerative disorder research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to cross the blood-brain barrier and target specific brain regions. Additionally, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one could be studied for its potential to modulate epigenetic mechanisms and gene expression.
Scientific Research Applications
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been studied for its potential therapeutic benefits in various diseases. In cancer research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorder research, 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
3-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)17-16(19)15(18)13-8-7-12(21-2)9-14(13)22-17/h3-9,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXSMSQHPVVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157285 | |
Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
CAS RN |
13198-99-7 | |
Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013198997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC102029 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23PX5UCA2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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